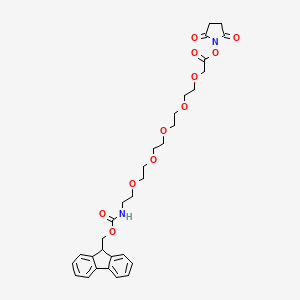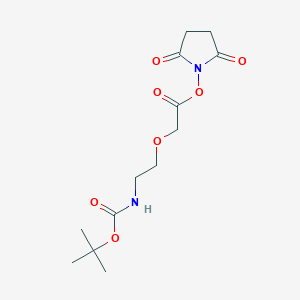
FmocNH-PEG5-CH2COONHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FmocNH-PEG5-CH2COONHS is a compound that combines a fluorenylmethyloxycarbonyl (Fmoc) protected amine with a polyethylene glycol (PEG) spacer and a succinimidyl ester (NHS) functional group. This compound is widely used in bioconjugation and peptide synthesis due to its ability to enhance solubility and facilitate the formation of stable amide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FmocNH-PEG5-CH2COONHS typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with a polyethylene glycol derivative to introduce the PEG spacer.
Activation: The terminal carboxylic acid group of the PEGylated compound is activated using N-hydroxysuccinimide (NHS) in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Fmoc-protected amine and PEG derivatives.
Purification: Purification steps such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Substitution: Primary amines, pH 7-9, room temperature.
Deprotection: Piperidine, DMF, room temperature.
Major Products:
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Amine: Obtained after deprotection of the Fmoc group.
Aplicaciones Científicas De Investigación
FmocNH-PEG5-CH2COONHS has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and bioconjugation to link peptides or proteins to other molecules.
Biology: Facilitates the study of protein-protein interactions and the development of protein-based therapeutics.
Medicine: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of FmocNH-PEG5-CH2COONHS involves:
Fmoc Protection: The Fmoc group protects the amine group during synthesis, preventing unwanted reactions.
PEG Spacer: The PEG spacer increases solubility and reduces immunogenicity.
NHS Ester: The NHS ester reacts with primary amines to form stable amide bonds, facilitating bioconjugation.
Comparación Con Compuestos Similares
FmocNH-PEG5-COOH: Similar structure but lacks the NHS ester group.
FmocNH-PEG3-CH2COONHS: Shorter PEG spacer.
FmocNH-PEG-NH2: Contains an amine group instead of a carboxylic acid.
Uniqueness: FmocNH-PEG5-CH2COONHS is unique due to its combination of Fmoc protection, PEG spacer, and NHS ester, making it highly versatile for bioconjugation and peptide synthesis.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O11/c34-28-9-10-29(35)33(28)44-30(36)22-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-32-31(37)43-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNXPJUMCPWDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)











